molecular formula C13H20N2O5 B12844991 4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate

4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate

Cat. No.: B12844991
M. Wt: 284.31 g/mol
InChI Key: CZYHEDKBKUYDCF-UHFFFAOYSA-N
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Description

4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-methyl 3-(cyanomethyl)morpholine-4-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(cyanomethyl)morpholine-4-carboxylate
  • tert-Butyl 3-((methylamino)methyl)morpholine-4-carboxylate
  • 4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate

Uniqueness

4-(tert-Butyl) 3-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and cyanomethyl groups.

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

4-O-tert-butyl 3-O-methyl 3-(cyanomethyl)morpholine-3,4-dicarboxylate

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)20-11(17)15-7-8-19-9-13(15,5-6-14)10(16)18-4/h5,7-9H2,1-4H3

InChI Key

CZYHEDKBKUYDCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1(CC#N)C(=O)OC

Origin of Product

United States

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